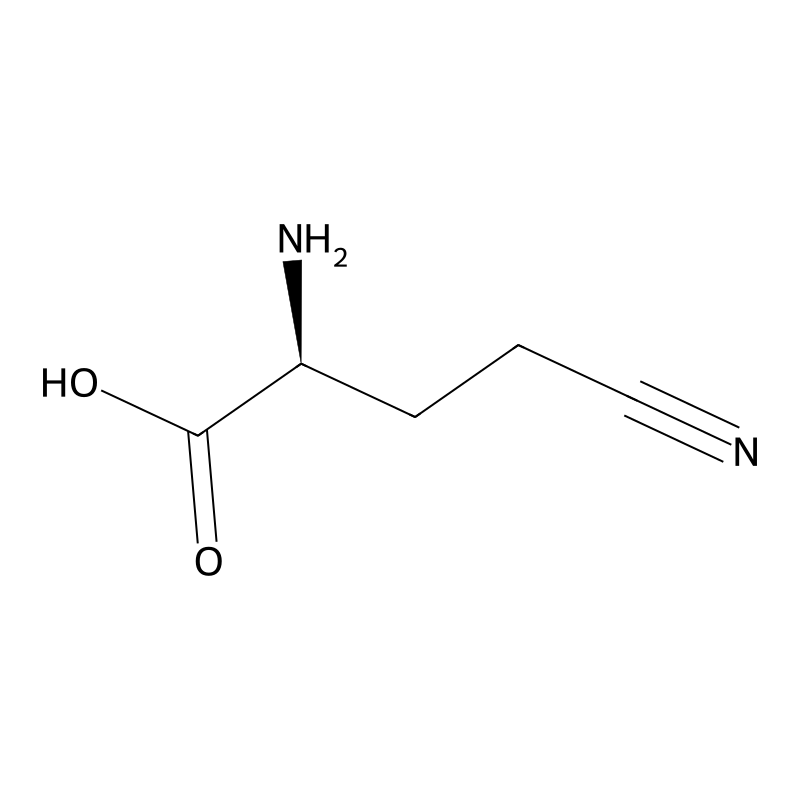

(S)-2-Amino-4-cyanobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-Amino-4-cyanobutanoic acid is a non-proteinogenic, chiral α-amino acid, distinguished by a nitrile group on its side chain. This structure makes it a valuable analog of L-glutamine, where the side-chain amide is replaced by a chemically distinct cyano group. Its primary procurement value lies in its dual role: first, as a stereospecific building block for synthesizing complex chiral molecules, peptidomimetics, and heterocycles, and second, as a probe or inhibitor for enzymes involved in amino acid metabolism due to its structural similarity to natural substrates. The defined (S)-stereochemistry and the versatile reactivity of the nitrile group are the key attributes driving its selection over other amino acids.

Substituting (S)-2-Amino-4-cyanobutanoic acid with its racemic mixture or close structural analogs like L-glutamine is often unviable and leads to critical process failures. Using the racemic form in stereospecific synthesis introduces the (R)-enantiomer, resulting in diastereomeric product mixtures that are difficult and costly to separate, compromising yield and purity. For biological applications, the (R)-enantiomer may be inactive or exhibit entirely different, off-target effects. Furthermore, replacing it with L-glutamine eliminates the unique synthetic utility of the nitrile group, which serves as a stable, versatile handle for transformations (e.g., reduction to amines, hydrolysis to carboxylic acids, or formation of tetrazoles) that are incompatible with glutamine's amide side-chain. In peptide synthesis, L-glutamine's poor solubility and propensity for side reactions are significant drawbacks that (S)-2-Amino-4-cyanobutanoic acid is specifically used to overcome.

Overcomes L-Glutamine Solubility & Stability Issues

(S)-2-Amino-4-cyanobutanoic acid is procured as a stable and more soluble synthon for L-glutamine to circumvent common issues in peptide synthesis. L-glutamine itself suffers from poor solubility and a high propensity for side reactions, such as dehydration to form pyroglutamate, especially when it is the N-terminal residue. This compound's nitrile group is stable under typical peptide synthesis conditions and can be quantitatively converted to the desired γ-carboxamide of glutamine in a final step, for example, by treatment with hydrogen peroxide. This two-step approach avoids the process challenges associated with direct incorporation of glutamine, particularly in solution-phase synthesis where solubility is a primary obstacle.

| Evidence Dimension | Processability & Precursor Stability |

| Target Compound Data | Serves as a soluble and stable precursor, avoiding common side reactions. |

| Comparator Or Baseline | Direct use of L-Glutamine, which has poor solubility and is prone to unwanted dehydration side reactions. |

| Quantified Difference | Qualitatively significant improvement in handling and reduction of process-limiting side reactions. |

| Conditions | Solution-phase and solid-phase peptide synthesis (SPPS). |

This enables more reliable and efficient synthesis of glutamine-containing peptides, reducing failed sequences and improving process yields.

Stereochemical Integrity in Asymmetric Synthesis

The procurement of the enantiomerically pure (S)-form is critical for asymmetric synthesis where chiral integrity dictates the final product's properties. In chemoenzymatic routes to complex heterocycles like dihydrobenzoxazinones, enzymes such as EDDS lyase exhibit high stereoselectivity, producing products with excellent enantiomeric excess (ee >99%). Starting with a racemic mixture instead of the pure (S)-enantiomer would result in a racemic or diastereomeric product, negating the purpose of the asymmetric synthesis and requiring costly chiral resolution steps. The use of (S)-2-amino-4-cyanobutanoic acid as a chiral starting material ensures that the stereocenter is preserved, leading directly to the desired enantiopure target molecule.

| Evidence Dimension | Enantiomeric Purity / Diastereomeric Excess |

| Target Compound Data | Enables synthesis of target molecules with high optical purity (e.g., ee >99%). |

| Comparator Or Baseline | Racemic 2-Amino-4-cyanobutanoic acid, which would yield a racemic or diastereomeric mixture (50:50 enantiomers or unequal diastereomers). |

| Quantified Difference | Avoids the formation of at least 50% of an undesired stereoisomer, drastically simplifying purification and improving effective yield. |

| Conditions | Asymmetric synthesis, particularly chemoenzymatic and catalyst-controlled reactions. |

For pharmaceutical and materials development, this eliminates the need for expensive and often low-yielding chiral separation, making the synthesis economically and practically viable.

Potent Glutamate Decarboxylase Inhibition

As a structural analog of glutamate, this class of cyano-amino acids demonstrates potent, specific interactions with amino acid-metabolizing enzymes. For example, related α-cyanoamino acids are strong competitive inhibitors of E. coli glutamate decarboxylase. Specifically, γ-Cyano-α-aminobutyric acid, a close structural relative, exhibits a Ki value of 0.014 mM. In contrast, structurally related but less specific compounds like L-isoglutamine are only moderately inhibitory. This highlights the specific role of the cyano group in achieving potent enzyme inhibition compared to the amide group in analogs like glutamine or isoglutamine.

| Evidence Dimension | Enzyme Inhibition Constant (Ki) |

| Target Compound Data | Ki = 0.014 mM (for the close analog γ-Cyano-α-aminobutyric acid). |

| Comparator Or Baseline | L-Isoglutamine (moderately inhibitory, implying a much higher Ki value). |

| Quantified Difference | Demonstrates orders of magnitude higher inhibitory potency compared to less specific analogs. |

| Conditions | Inhibition of E. coli glutamate decarboxylase, competitive with glutamic acid. |

For researchers studying enzyme mechanisms or developing targeted inhibitors, this compound provides a potent and specific tool that cannot be replaced by its natural amide-containing counterparts.

Process Improvement for Peptide Synthesis

For contract research organizations (CROs) and pharmaceutical labs synthesizing glutamine-rich peptides, this compound is the right choice to overcome process bottlenecks. Its enhanced solubility and stability prevent sequence-ending side reactions common with L-glutamine, improving overall yield and simplifying purification.

Stereocontrolled Synthesis of Chiral Intermediates

In medicinal chemistry, this compound serves as a critical chiral building block. Its defined (S)-stereochemistry is essential for producing enantiomerically pure heterocyclic scaffolds and other complex molecules, avoiding the creation of undesired diastereomers that compromise biological activity and require costly separation.

Enzyme Inhibitor & Probe Development

For biochemists and pharmacologists targeting glutamate or glutamine metabolic pathways, this compound is a superior choice over natural analogs. The cyano group confers specific and potent inhibitory activity against enzymes like glutamate decarboxylase, making it an ideal tool for active site mapping and lead compound development.

References

- [3] Chen, Z., et al. Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. ACS Catal. 2012, 2, 6, 965–969.

- [4] Raso, V., & Givot, I. L. (1971). α-Cyanoamino acids and related nitriles as inhibitors of glutamate decarboxylase. Biochimica et Biophysica Acta (BBA) - Enzymology, 242(2), 473-483.

XLogP3

Sequence

Explore Compound Types